BenchChemオンラインストアへようこそ!

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

Physicochemical profiling Drug-likeness CNS permeability

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole (CAS 2228559-63-3, MW 191.19 g/mol) is a heterocyclic small molecule featuring a 5-aminoisoxazole core coupled to a 6-methoxy-2-pyridyl substituent at position 3. The compound belongs to the broader pyridyl-isoxazole scaffold class, which has been extensively explored in medicinal chemistry as a privileged pharmacophore for kinase inhibition , sphingosine-1-phosphate receptor modulation , and antiplatelet aggregation.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13480833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(6-methoxy-2-pyridyl)isoxazole
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C2=NOC(=C2)N
InChIInChI=1S/C9H9N3O2/c1-13-9-4-2-3-6(11-9)7-5-8(10)14-12-7/h2-5H,10H2,1H3
InChIKeyQWEDXCBFPYYXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(6-methoxy-2-pyridyl)isoxazole CAS 2228559-63-3: Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Amino-3-(6-methoxy-2-pyridyl)isoxazole (CAS 2228559-63-3, MW 191.19 g/mol) is a heterocyclic small molecule featuring a 5-aminoisoxazole core coupled to a 6-methoxy-2-pyridyl substituent at position 3 [1]. The compound belongs to the broader pyridyl-isoxazole scaffold class, which has been extensively explored in medicinal chemistry as a privileged pharmacophore for kinase inhibition [2], sphingosine-1-phosphate receptor modulation [3], and antiplatelet aggregation [4]. Unlike its non-methoxylated 2-pyridyl analog (CAS 19791-00-5), the 6-methoxy substituent confers distinct hydrogen-bond acceptor capacity (5 vs. 2 HBA) and increased topological polar surface area (74.2 vs. ~48 Ų), differentiating its drug-likeness profile for lead optimization campaigns [1]. This compound is commercially available from multiple vendors at purities ≥95% for research use .

Why 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole Cannot Be Replaced by Des-Methoxy or Regioisomeric Pyridyl-Isoxazole Analogs


Substituting 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole with the des-methoxy analog 3-(pyridin-2-yl)isoxazol-5-amine (CAS 19791-00-5) or regioisomeric variants (e.g., 4-pyridyl or 3-pyridyl derivatives) results in measurable and functionally significant changes in physicochemical and molecular recognition properties. The 6-methoxy group contributes approximately +30 Da in molecular weight, +3 hydrogen bond acceptor sites, +~26 Ų in TPSA, and an additional rotatable bond relative to the non-methoxylated 2-pyridyl comparator [1]. These differences directly affect passive permeability, solubility, and target binding pose predictions—parameters routinely used to triage compounds in early-stage drug discovery [2]. Furthermore, the 2-pyridyl attachment position provides a distinct chelation geometry compared to 3- or 4-pyridyl regioisomers, impacting metal coordination potential and kinase hinge-binding orientation, as evidenced by differential activity profiles observed across pyridyl-isoxazole positional isomer series in kinase inhibition studies [3].

Quantitative Differentiation Evidence for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: A Critical Differentiator for CNS Drug-Likeness Versus Des-Methoxy Analog

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole possesses a TPSA of 74.2 Ų and 5 hydrogen bond acceptor (HBA) sites, compared to the des-methoxy analog 3-(pyridin-2-yl)isoxazol-5-amine (CAS 19791-00-5) with an estimated TPSA of approximately 48 Ų and only 2 HBA sites [1]. This 26 Ų TPSA increase and tripling of HBA capacity places the target compound near the commonly cited TPSA threshold of <60–70 Ų for favorable CNS penetration, whereas the des-methoxy analog sits comfortably below it [2]. The additional methoxy oxygen provides both a hydrogen bond acceptor and a rotatable bond, altering conformational flexibility and solvation properties [1].

Physicochemical profiling Drug-likeness CNS permeability Building block selection

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Drug Discovery (FBDD) Suitability Relative to 5-Amino-3-(4-pyridyl)isoxazole

With a molecular weight of 191.19 g/mol and 14 heavy atoms, 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole occupies a borderline fragment/lead-like space. The 4-pyridyl regioisomer 5-Amino-3-(4-pyridyl)isoxazole (CAS 19790-96-6, MW 161.16, 12 heavy atoms) fits more comfortably within classical fragment criteria (MW < 250, heavy atoms ≤ 12) [1]. The target compound's additional 30 Da reflects the methoxy substituent, which adds both molecular recognition functionality and synthetic complexity. Its ClogP of 1.0 remains within acceptable fragment-likeness limits, while the increased complexity may improve initial hit affinity in fragment screens [2].

Fragment-based drug discovery Lead-likeness Molecular complexity Building block selection

Pyridyl-Isoxazole Scaffold Validation in p38 MAP Kinase Inhibition: Class-Level Evidence Supporting the 5-Amino-3-heteroaryl-isoxazole Motif

The 5-amino-3-heteroaryl-isoxazole scaffold—of which 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole is a direct exemplar—has been claimed across multiple patents as a core pharmacophore for kinase inhibition. US Patent US20050059657A1 specifically discloses 5-amino-3-pyridin-2-yl-isoxazole-4-carboxylic acid amide derivatives as kinase inhibitors, demonstrating that the 5-amino-3-(2-pyridyl)isoxazole connectivity is pre-validated for kinase hinge binding [1]. Separately, pyridyl-isoxazole derivatives have been patented as p38 MAP kinase inhibitors with claimed utility in rheumatoid arthritis and ulcerative colitis, establishing disease-relevant target engagement for this scaffold class [2]. The 6-methoxy substituent on the target compound provides an additional vector for tuning potency, selectivity, and pharmacokinetic properties relative to the simpler pyridyl-isoxazole core [3].

p38 MAP kinase Kinase inhibition Scaffold validation Patent evidence

Supercooperative Platelet Aggregation Inhibition by 5-Substituted Pyridylisoxazoles: Quantitative Class-Level Evidence with Defined Concentration Ranges

A structurally related series of 5-substituted 3-pyridylisoxazoles has been characterized as supercooperative inhibitors of human platelet aggregation, with in vitro activity demonstrated across a concentration range of 1×10⁻⁶ to 1×10⁻⁴ mol/L using arachidonic acid-induced aggregation in human platelet-rich plasma [1]. These compounds exhibit unusually high Hill coefficients indicative of supercooperative behavior, a phenomenon where dose-response relationships show clear-cut thresholds [2]. While the published data focus on 3-(3-pyridyl)isoxazole scaffolds rather than the 3-(6-methoxy-2-pyridyl) variant, the antiaggregatory pharmacophore has been mapped to the intact isoxazole ring rather than isolated substructures, suggesting scaffold-level transferability [3]. The 5-amino substituent on the target compound provides a chemically distinct vector for further derivatization relative to the 5-alkyl and 5-phenyl series that have been empirically characterized [1].

Platelet aggregation Antithrombotic Supercooperativity Pyridylisoxazole

Pyridinylisoxazole Scaffold in Anticancer Drug Discovery: MCF-7 Antiproliferative Activity as Class-Level Evidence

A structurally related series of 21 pyridinylisoxazole derivatives, designed based on X-ray co-crystal structures of allosteric kinase inhibitors, demonstrated antiproliferative activity against the MCF-7 human breast cancer cell line with IC50 values in the micromolar range [1]. Separately, a focused series of pyridinyl-4,5-2H-isoxazole derivatives exhibited potent inhibition against MCF-7, HepG2, and HeLa cell lines, with lead compounds 11c and 11j achieving IC50 values of 1.9 and 1.5 μmol/L, respectively [2]. Although 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole itself has not been directly tested in published anticancer assays, the scaffold class consistently produces active compounds when appropriately elaborated, and the target compound's 5-amino group provides a synthetically accessible handle for generating derivative libraries for anticancer screening [3].

Anticancer MCF-7 Pyridinylisoxazole Kinase inhibitor

Optimal Research and Procurement Application Scenarios for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole


Kinase-Focused Fragment Library Design Requiring 2-Pyridyl Chelation with Enhanced Solubility

For fragment-based screening campaigns targeting ATP-binding site kinases, 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole provides a 2-pyridyl moiety capable of hinge-region hydrogen bonding to the kinase backbone, while the 6-methoxy substituent increases aqueous solubility through additional hydrogen bond acceptor capacity (5 HBA, TPSA 74.2 Ų) relative to its des-methoxy analog (2 HBA, TPSA ~48 Ų) [1]. This improved solubility profile is advantageous for biochemical assay compatibility at screening concentrations. The scaffold is encompassed within the generic claims of kinase inhibitor patents including US20050059657A1, providing an IP landscape context for hit-to-lead progression [2].

Synthesis of Derivative Libraries for Anticancer Screening Using the 5-Amino Handle

The 5-amino group on the isoxazole ring serves as a versatile synthetic handle for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination, enabling rapid generation of diverse analogs for anticancer screening. Elaborated pyridinylisoxazole derivatives from the same scaffold class have achieved IC50 values as low as 1.5 μmol/L against MCF-7 breast cancer cells [3]. The target compound's 6-methoxy-2-pyridyl attachment position distinguishes its derivatization trajectory from the 3-pyridyl and 4-pyridyl regioisomeric series, offering access to distinct chemical space within the broader pyridyl-isoxazole patent landscape [2].

Antiplatelet Pharmacophore Exploration Using the Supercooperative Mechanism Hypothesis

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole can serve as a core scaffold for exploring the structure-activity relationships of supercooperative platelet aggregation inhibitors, a phenomenon characterized by steep dose-response curves (Hill coefficient >> 1) observed in 5-substituted 3-pyridylisoxazole series at concentrations of 10⁻⁶ to 10⁻⁴ mol/L [4]. The 5-amino substituent provides a chemically distinct entry point compared to the 5-alkyl and 5-phenyl series that have been empirically characterized, potentially yielding differentiated pharmacological profiles while retaining the scaffold-level antiaggregatory pharmacophore mapped to the intact isoxazole ring [5].

Physicochemical Property-Driven Lead Optimization Differentiating CNS vs. Peripheral Target Profiles

With a TPSA of 74.2 Ų (above the ~60 Ų threshold often associated with optimal CNS penetration) and XLogP3 of 1.0, 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole is well-suited as a starting point for peripherally-restricted kinase inhibitor programs where CNS exclusion is desirable [1]. For programs requiring CNS exposure, the des-methoxy analog (TPSA ~48 Ų) may be more appropriate; the quantified TPSA differential of ~26 Ų between these two building blocks enables rational, data-driven procurement decisions based on target product profile requirements rather than empiric trial-and-error [6].

Quote Request

Request a Quote for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.